2-(2-Chlorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound classified under the triazole family, which consists of five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a chlorophenyl group and a methyl group attached to the triazole ring, contributing to its unique chemical properties and biological activities. The compound is identified by the CAS number 109913-40-8 and has the molecular formula with a molecular weight of approximately 209.63 g/mol .
The synthesis of 2-(2-Chlorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzoyl chloride with methylhydrazine, followed by cyclization. Key technical details include:
The molecular structure of 2-(2-Chlorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one can be represented by its InChI and SMILES notations:
InChI=1S/C9H8ClN3O/c1-6-11-9(14)13(12-6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,11,12,14)
CC1=NN(C(=O)N1)C2=CC=CC=C2Cl
The triazole ring exhibits specific angles with respect to the attached phenyl group, which influences its reactivity and interactions in biological systems .
Property | Value |
---|---|
CAS Number | 109913-40-8 |
Molecular Formula | C9H8ClN3O |
Molecular Weight | 209.63 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
The chemical reactivity of 2-(2-Chlorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one can be understood through its potential reactions:
These reactions are significant in medicinal chemistry for developing new therapeutic agents .
The mechanism of action for 2-(2-Chlorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with various biological targets:
The chlorophenyl group enhances membrane permeability, allowing better intracellular access for therapeutic effects .
The compound is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not readily available |
Boiling Point | Not readily available |
Stability | Stable under standard conditions but sensitive to strong acids or bases |
These properties are crucial for understanding its behavior in various applications .
Due to its unique structure and properties, 2-(2-Chlorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific applications:
Research continues into expanding its applications in medicinal chemistry and agricultural science .
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: